N-(2-bromo-4,6-difluorophenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(2-Bromo-4,6-difluorophenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative featuring a bromo- and difluoro-substituted phenyl ring, a furan-2-yl moiety, and a prop-2-en-1-yl (allyl) group on the triazole core. Its molecular formula is C₁₇H₁₃BrF₂N₄O₂S (calculated from structural analogs in and ), with an average molecular mass of approximately 443.266 g/mol .
Properties
Molecular Formula |
C17H13BrF2N4O2S |
|---|---|
Molecular Weight |
455.3 g/mol |
IUPAC Name |
N-(2-bromo-4,6-difluorophenyl)-2-[[5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C17H13BrF2N4O2S/c1-2-5-24-16(13-4-3-6-26-13)22-23-17(24)27-9-14(25)21-15-11(18)7-10(19)8-12(15)20/h2-4,6-8H,1,5,9H2,(H,21,25) |
InChI Key |
YNTZHOFLUDJHSR-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2Br)F)F)C3=CC=CO3 |
Origin of Product |
United States |
Biological Activity
N-(2-bromo-4,6-difluorophenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Molecular Formula: C20H14BrF2N5O2S
Molecular Weight: 506.3 g/mol
IUPAC Name: this compound
InChI Key: AVAVFYWCURSHIR-UHFFFAOYSA-N
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition: The compound may inhibit specific kinases involved in cancer cell proliferation. For example, it has shown potential as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers.
- Antimicrobial Activity: Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The presence of the furan and triazole moieties could enhance its efficacy against bacterial and fungal strains.
- Antiproliferative Effects: In vitro studies have indicated that this compound can reduce the viability of cancer cell lines through apoptosis induction and cell cycle arrest.
Biological Activity Data
Study 1: Anticancer Efficacy
A study evaluating the anticancer properties of similar triazole derivatives found that compounds with difluoro substitutions exhibited enhanced inhibitory effects on tumor growth in xenograft models. The study reported nearly complete inhibition of tumor growth at doses of 10 mg/kg/day in FGFR-amplified xenograft mice models .
Study 2: Antimicrobial Effectiveness
In a comparative analysis of antimicrobial activities among related compounds, those containing furan and triazole rings demonstrated superior activity against Gram-positive and Gram-negative bacteria. The compound's structure suggests potential for further optimization to enhance its antimicrobial efficacy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Molecular Properties
Key structural analogs differ in substituents on the triazole ring and phenyl group, influencing molecular weight, lipophilicity, and electronic properties.
Note: The molecular formula of the target compound is inferred from analogs in and .
- 4-Chlorophenyl/4-Methoxyphenyl: Electron-withdrawing (Cl) and electron-donating (OCH₃) groups alter electronic density, affecting intermolecular interactions and solubility .
Pharmacological Activity
- Anti-Exudative Activity: Derivatives of 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide showed significant anti-exudative effects at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) in animal models .
- Anti-HIV Potential: Triazole-acetamide hybrids, such as N-(4-bromophenyl)-2-[(1-cyclohexylmethyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide, exhibit inhibitory activity against HIV-1 .
Physicochemical and Crystallographic Properties
- Crystallographic studies of similar acetamides (e.g., ) reveal that dihedral angles between aromatic rings (e.g., 66.4°) and hydrogen-bonding networks (N–H⋯O, C–H⋯F) influence crystal packing and stability .
- Synthesis : Most analogs are synthesized via carbodiimide-mediated coupling (e.g., EDC/HCl) between arylacetic acids and anilines, followed by purification via slow evaporation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
